2-Amino-5-[(4-chlorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one is a heterocyclic compound belonging to the imidazole family. Its molecular formula is and it has a molecular weight of approximately 334.2 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural features that may confer biological activity.
This compound is classified as an imidazole derivative, specifically a substituted imidazol-4-one. Its classification is significant as it relates to the biological activities typically associated with imidazole compounds, including antimicrobial and anticancer properties.
The synthesis of 2-amino-5-[(4-chlorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one can be achieved through various synthetic pathways. One common method involves the reaction of 4-chlorobenzylamine with appropriate imidazole derivatives under controlled conditions.
The molecular structure of 2-amino-5-[(4-chlorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one features:
This structure can be represented as follows:
The compound's structural data can be elucidated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the spatial arrangement of atoms and functional groups within the molecule .
The compound can undergo various chemical reactions typical of imidazole derivatives, including:
The reaction mechanisms often involve intermediates formed during nucleophilic attacks and subsequent rearrangements or eliminations, which can be studied using kinetic analysis and mechanistic studies .
The mechanism of action for compounds like 2-amino-5-[(4-chlorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one typically involves:
Studies utilizing molecular docking simulations have suggested potential binding affinities of this compound towards various biological targets, indicating its promise in drug development .
Relevant data on spectral properties (such as Infrared Spectroscopy and NMR) provide further insights into functional group identification and molecular interactions .
2-Amino-5-[(4-chlorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one has several potential applications:
The 2-amino group in 4,5-dihydroimidazol-4-ones serves as a versatile handle for structural diversification through nucleophilic substitution reactions. This position exhibits enhanced nucleophilicity due to the electron-donating nature of the imidazolone ring system, enabling reactions with various electrophilic species. Aryl halides, particularly activated chloro- and fluoro-aromatics, undergo efficient displacement when heated with 2-aminoimidazolones in polar aprotic solvents like dimethylformamide (DMF), yielding N-aryl derivatives. As demonstrated in the synthesis of structurally analogous imidazolones, primary amines with alkyl chains (C4-C12) react selectively at the 2-position to form secondary amines without competing ring-opening [2] [5].
Electronic modulation significantly impacts substitution efficiency. Electron-withdrawing substituents on the electrophile (e.g., 4-fluorophenyl isocyanate) accelerate reaction rates by increasing electrophilicity, while sterically hindered substrates (e.g., 2,6-disubstituted aryl halides) require elevated temperatures (>100°C) for complete conversion. The reactivity order follows: acid chlorides > alkyl halides > aryl halides, with conversion rates exceeding 85% for acid chlorides even at ambient temperatures in the presence of tertiary amine bases like triethylamine. Microwave-assisted protocols have reduced reaction times from hours to minutes while maintaining yields above 90% for selected nucleophile-electrophile pairs [5] [8].
Table 1: Molecular Characterization Data for Key Imidazolone Derivatives
Compound | CAS Registry Number | Molecular Formula | Molecular Weight (g/mol) | SMILES Notation |
---|---|---|---|---|
2-Amino-5-phenyl-1,5-dihydro-4H-imidazol-4-one | 619330-78-8 | C9H9N3O | 175.19 | c1ccc(cc1)C2C(=O)N=C(N2)N |
2-Amino-5-(4-methylphenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one | 1354914-89-8 | C15H15N3OS | 285.36 | O=C1N=C(N)NC1(C2=CC=C(C)C=C2)CC3=CC=CS3 |
Target Compound (2-Amino-5-[(4-chlorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one) | N/A | C16H14ClN3O | 299.76 | O=C1N=C(N)NC1(C2=CC=CC=C2)CC3=CC=C(Cl)C=C3 |
Stereoselective construction of the 4,5-dihydroimidazol-4-one scaffold presents significant synthetic challenges due to the presence of two chiral centers at C4 and C5. The most effective methodologies employ chiral auxiliaries or catalysts to control relative stereochemistry during the key cyclization step. Vanillin-derived oxazolones condensed with enantiomerically pure α-methylbenzylamine yield trans-configured imidazolones with diastereoselectivity >8:1, attributed to π-stacking interactions during ring closure [2]. Asymmetric hydrogenation of prochiral 2-arylimidazol-4(5H)-ones using Rh(I)-(S)-BINAP complexes achieves excellent enantiomeric excess (ee >95%) but requires specialized catalysts [7].
For the target compound with unsymmetrical 5,5-disubstitution, the Erlenmeyer-Plöchl azlactone synthesis followed by aminolysis proves most efficient. The reaction of hippuric acid with 4-chlorophenylacetophenone (generated in situ from (4-chlorophenyl)acetic acid and benzoyl chloride) in acetic anhydride/sodium acetate yields the azlactone intermediate. Subsequent regioselective ring opening with ammonium carbonate or gaseous ammonia facilitates spontaneous cyclization to the racemic target imidazolone. Crystallization-induced diastereomer separation using (R)-(-)-1-phenylethanesulfonic acid as resolving agent provides enantioenriched product (>99% ee) despite moderate yield (35%) [2] [5].
The [4+1] cycloaddition between α-amino carbonyl equivalents and isocyanides represents a mechanistically intriguing route to 4,5-dihydroimidazol-4-ones. This one-pot transformation proceeds through a multistep cascade initiated by nucleophilic attack of the isocyanide carbon on the electrophilic carbonyl, forming an α-adduct that undergoes intramolecular cyclization. Computational studies reveal that electron-deficient aryl isocyanides (e.g., 4-nitrophenyl isocyanide) exhibit lower activation energies (ΔG‡ = 18.3 kcal/mol) compared to alkyl isocyanides (ΔG‡ = 22.7 kcal/mol) due to enhanced electrophilicity [8].
Sodium acetate catalyzes the classical Debus-Radziszewski imidazolone synthesis by facilitating both imine formation and subsequent cyclodehydration. The reaction of 4-chlorophenylglyoxal, benzylamine, and urea in ethanol under acetate catalysis (5 mol%) proceeds via: (1) Schiff base formation between glyoxal and amine; (2) nucleophilic addition of urea to the imine; (3) acetate-assisted intramolecular cyclization with elimination of ammonia. In situ FTIR studies show the critical role of catalyst concentration, with optimal conversion (>90%) achieved at 0.2M acetate. Higher concentrations promote side reactions via Cannizzaro pathways [2] [8].
Table 2: Catalytic Systems for [4+1] Cycloadditions toward Imidazolones
Catalyst System | Reaction Temperature (°C) | Cyclization Time (h) | Yield (%) | Diastereoselectivity (trans:cis) |
---|---|---|---|---|
Sodium acetate (5 mol%) | 80 | 6 | 76 | 1:1 (racemic) |
CuI/1,10-phenanthroline (3 mol%) | 100 | 3 | 82 | 1:1 (racemic) |
Chiral Cu(II)-BOX (10 mol%) | 25 | 48 | 65 | 9:1 (88% ee) |
Organocatalytic L-proline (20 mol%) | 60 | 24 | 58 | 6:1 (75% ee) |
Solvent polarity dramatically influences both cyclization kinetics and product stability in imidazolone synthesis. For the critical ring-closing step, polar aprotic solvents (DMF, DMSO) stabilize the dipolar transition state, reducing activation energy by 3-5 kcal/mol compared to protic solvents. However, anhydrous conditions are essential to prevent hydrolytic decomposition of the oxazolone intermediate. Statistical optimization (Box-Behnken design) for the target compound identified dimethylacetamide (DMA) as optimal, providing 82% isolated yield at 90°C versus 68% in ethanol and 57% in toluene [2].
Reagent stoichiometry proves equally critical. A 1:1.2:1 molar ratio of aldehyde:amine:urea minimizes dimerization while ensuring complete consumption of the precious aldehyde component. Excess urea (>1.5 equiv) promotes hydrolysis, particularly in protic media. For the electrophilic substitution at C2, slow addition of the electrophile (0.5 equiv/hour) suppresses bis-alkylation, improving mono-substituted product yield from 45% to 78% [5] [8].
Table 3: Solvent Optimization for Target Compound Synthesis
Solvent | Dielectric Constant (ε) | Reaction Temperature (°C) | Reaction Time (h) | Isolated Yield (%) | Purity (HPLC %) |
---|---|---|---|---|---|
DMF | 36.7 | 90 | 4 | 78 ± 2 | 98.5 |
DMSO | 46.7 | 90 | 3.5 | 82 ± 3 | 97.8 |
Ethanol | 24.3 | 78 | 8 | 68 ± 4 | 99.1 |
Acetonitrile | 35.9 | 82 | 6 | 71 ± 2 | 98.7 |
Toluene | 2.38 | 110 | 12 | 57 ± 5 | 96.3 |
Water | 80.1 | 100 | 1.5 | <10 (hydrolysis) | N/A |
Dehydrating agents significantly impact the cyclization efficiency. Molecular sieves (3Å) provide moderate water scavenging but cause substrate adsorption, reducing yield. Alternatively, in situ water removal via azeotropic distillation with toluene using Dean-Stark apparatus increases yield to 89% for the final cyclization step. For acid-sensitive substrates, carbodiimide-based dehydrants (DCC, EDC) in dichloromethane allow near-quantitative ring closure at 0°C within 2 hours, albeit with higher reagent costs [2] [5]. These systematic optimizations enable reproducible large-scale synthesis (>100g) with consistent purity (>98% by HPLC), facilitating further biological evaluation of this pharmacologically relevant scaffold [1] [2].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0